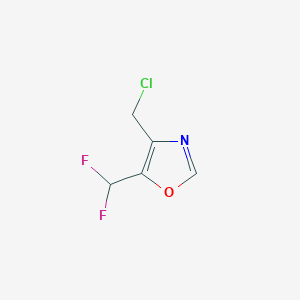

4-(Chloromethyl)-5-(difluoromethyl)oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Chloromethyl)-5-(difluoromethyl)oxazole” is a compound that belongs to the oxazole family . Oxazoles are a central structural motif of numerous complex natural products and pharmaceuticals, closely associated with the development of contemporary drug discovery research due to a diverse portfolio of biological functions .

Synthesis Analysis

The synthesis of oxazole compounds has been a subject of interest in organic chemistry. A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor .Molecular Structure Analysis

The molecular structure of “4-(Chloromethyl)-5-(difluoromethyl)oxazole” is represented by the linear formula C4H4ClNO . Oxazole, a central structural motif of numerous complex natural products and pharmaceuticals, is closely associated with the development of contemporary drug discovery research due to a diverse portfolio of biological functions .Chemical Reactions Analysis

The chemical reactions involving oxazole compounds are complex and intriguing. The oxidation reaction of oxazole initiated by OH radicals is studied via OH-addition and H-abstraction reactions . The reaction outcomes are restricted by the reaction environment .科学的研究の応用

Difluoromethylation of Heterocycles

“4-(Chloromethyl)-5-(difluoromethyl)oxazole” could be used in the difluoromethylation of heterocycles . Difluoromethylation is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

Synthesis of Fluoromethyl Quinazolin(thi)ones

This compound could potentially be used in the synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones . A simple and efficient domino protocol for the selective synthesis of these compounds was established from readily available 2-aminoacetophenones and iso(thio)cyanates mediated by Selectfluor .

Oxazole Assembly

“4-(Chloromethyl)-5-(difluoromethyl)oxazole” could be used in the assembly of oxazoles . Oxazoles are versatile compounds that have been used in a variety of synthetic strategies .

作用機序

Target of Action

Similar compounds such as difluoromethyl-1,3,4-oxadiazoles (dfmos) have been reported as potent and selective inhibitors of histone deacetylase 6 (hdac6) .

Mode of Action

Dfmos, which are structurally similar, act as mechanism-based and essentially irreversible hdac6 inhibitors . This suggests that 4-(Chloromethyl)-5-(difluoromethyl)oxazole might interact with its targets in a similar manner, leading to changes in the activity of the target proteins.

Result of Action

If it acts similarly to dfmos, it might lead to the inhibition of hdac6, potentially affecting gene expression and protein function .

Action Environment

The action of 4-(Chloromethyl)-5-(difluoromethyl)oxazole can be influenced by the reaction environment . For instance, the outcomes of reactions involving similar compounds were found to be restricted by the reaction environment . This suggests that environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability.

将来の方向性

The future directions in the research of oxazole compounds involve the development of new and efficient methods for their synthesis, given their remarkable medicinal potential and ubiquitous prevalence in synthetic drugs . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .

特性

IUPAC Name |

4-(chloromethyl)-5-(difluoromethyl)-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF2NO/c6-1-3-4(5(7)8)10-2-9-3/h2,5H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWMMMOVJGEOEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(O1)C(F)F)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-methyl-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2373164.png)

![Dimethyl 5-[(3,4-dimethylphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2373166.png)

![(2-Bromo-5-methoxyphenyl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone;hydrochloride](/img/structure/B2373168.png)

![N'-methyl-N'-[3-(trifluoromethyl)-2-quinoxalinyl]benzenecarbohydrazide](/img/structure/B2373169.png)

![3-[3-(1-methyl-1H-pyrazol-5-yl)phenyl]-5-(3-thienyl)-1,2,4-oxadiazole](/img/structure/B2373173.png)

![methyl 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2373180.png)